molecular formula C16H19N3OS B5575811 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5575811
M. Wt: 301.4 g/mol
InChI Key: MYWYAASHXRKDJV-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.12488341 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

Compounds incorporating the thiadiazole moiety, similar to the one you mentioned, have been extensively studied for their anticancer properties. A study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives that exhibited potent anticancer activities against various cancer cell lines. The structural modifications in these compounds aimed to enhance their anticancer efficacy, with some showing significant in vitro activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Liquid Crystalline Properties

Research on novel liquid crystalline compounds, which include structural units similar to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, has led to the synthesis of compounds exhibiting interesting phase behaviors. These compounds, incorporating calamitic structural units and a central core, show potential applications in materials science, particularly in the development of new liquid crystal displays and optical devices (Budig et al., 1995).

Antimicrobial and Anti-inflammatory Activities

Thiadiazole derivatives have been known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. A study synthesized bis-heterocyclic derivatives containing thiadiazole moieties and evaluated their antimicrobial, anti-inflammatory, and analgesic properties. Some of these compounds showed potent activity against various microbial strains and exhibited significant anti-inflammatory and analgesic effects (Kumar & Panwar, 2015).

Enzyme Inhibition

Another research application involves the synthesis of acridine-acetazolamide conjugates containing the thiadiazole moiety for the inhibition of human carbonic anhydrase isoforms. These conjugates were investigated as potential therapeutic agents for conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema. The study provided insights into the structure-activity relationships necessary for effective enzyme inhibition (Ulus et al., 2016).

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the synthesis of new derivatives and their potential applications.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYAASHXRKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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